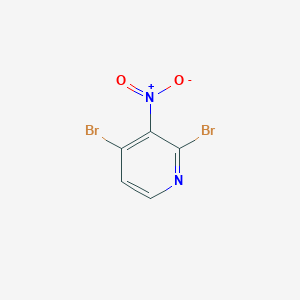

2,4-Dibromo-3-nitropyridine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2,4-dibromo-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2N2O2/c6-3-1-2-8-5(7)4(3)9(10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGJXIUCFDVHTST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Br)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70624535 | |

| Record name | 2,4-Dibromo-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121263-10-3 | |

| Record name | 2,4-Dibromo-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Pyridine Scaffolds in Organic and Medicinal Chemistry

The pyridine (B92270) ring, a nitrogen-containing heterocycle, is a fundamental structural motif in the realm of organic and medicinal chemistry. nih.govrsc.org Its presence is noted in a vast number of naturally occurring molecules, including essential vitamins like niacin and vitamin B6, coenzymes such as NAD and NADP, and a variety of alkaloids. mdpi.comdovepress.com The versatility of the pyridine scaffold has led to its incorporation into a wide array of FDA-approved drugs, highlighting its importance in the development of new therapeutic agents. nih.govresearchgate.net The ability of the pyridine ring to influence the pharmacological profile of a molecule makes it a privileged structure in drug design. dovepress.commdpi.com

An Overview of Nitropyridines As Versatile Precursors and Bioactive Compounds

Nitropyridines, pyridine (B92270) derivatives bearing a nitro group, are recognized for their utility as versatile precursors in organic synthesis and as compounds with inherent biological activity. mdpi.comresearchgate.net The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine ring, facilitating a range of chemical transformations. mdpi.com This reactivity makes nitropyridines valuable intermediates for the synthesis of more complex heterocyclic systems. mdpi.comcncb.ac.cnnih.gov Furthermore, many nitropyridine derivatives have demonstrated a spectrum of biological activities, including potential as antitumor, antiviral, and anti-neurodegenerative agents, underscoring their importance in medicinal chemistry research. mdpi.comconsensus.app

Chemical Reactivity and Transformation Studies of 2,4 Dibromo 3 Nitropyridine

Nucleophilic Substitution Reactions

The pyridine (B92270) ring, being electron-deficient, is inherently susceptible to nucleophilic attack. This reactivity is significantly enhanced in 2,4-Dibromo-3-nitropyridine due to the presence of a strongly electron-withdrawing nitro group and two halogen substituents. chemimpex.com The primary mode of reaction for this compound is nucleophilic aromatic substitution (SNAr), where the bromine atoms act as leaving groups.

Reactivity of Bromine Substituents Towards Nucleophiles

The bromine atoms at the C2 and C4 positions of the pyridine ring are the primary sites for nucleophilic attack. The activation provided by the adjacent C3-nitro group makes these halogens effective leaving groups, allowing for their displacement by a variety of nucleophiles under appropriate conditions. thieme-connect.com

This compound is expected to react readily with various primary and secondary amines to yield the corresponding amino-substituted nitropyridines. The reaction generally proceeds by the displacement of one of the bromine atoms. While specific studies on this compound are not extensively detailed in the literature, the reactivity can be inferred from analogous compounds. For instance, the reaction of 2-chloro-3-nitropyridine (B167233) with hydrazine (B178648) hydrate (B1144303) proceeds smoothly to give 2-hydrazino-3-nitropyridine (B98334) in quantitative yield, demonstrating the high reactivity of a halogen at the C2 position. chemicalbook.com Similarly, related bromonitropyridines are used as precursors for the synthesis of aminopyridines. orgsyn.org The general reaction involves the nucleophilic attack of the amine at either the C2 or C4 position, leading to the formation of a Meisenheimer complex intermediate, followed by the elimination of a bromide ion to restore aromaticity.

Table 1: Examples of Nucleophilic Substitution with Amine Nucleophiles on Related Nitropyridines

| Starting Material | Nucleophile | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Chloro-3-nitropyridine | Hydrazine hydrate | 2-Hydrazino-3-nitropyridine | 100% | chemicalbook.com |

Note: This table presents data from closely related compounds to illustrate the expected reactivity of this compound.

Sulfur-based nucleophiles, such as thiols and their corresponding thiolates, are effective reagents for the substitution of bromine in this compound. The high nucleophilicity of thiols facilitates these reactions. Studies on related nitropyridines show that substitution with sulfur nucleophiles is a common transformation. For example, 4-chloro-3-nitropyridine (B21940) reacts with potassium thiocyanate (B1210189) to afford 3-nitro-4-thiocyanopyridine. tandfonline.com In another study, 2-methyl- and 2-arylvinyl-3-nitropyridines were found to react selectively with thiols, leading to the substitution of the 3-nitro group, highlighting the complex interplay of substituents in determining the reaction outcome. nih.gov For this compound, the reaction with a thiol (R-SH) in the presence of a base would be expected to yield either 2-(alkylthio)-4-bromo-3-nitropyridine or 4-(alkylthio)-2-bromo-3-nitropyridine.

Table 2: Examples of Nucleophilic Substitution with Thiol Nucleophiles on Related Nitropyridines

| Starting Material | Nucleophile | Product | Reference |

|---|---|---|---|

| 4-Chloro-3-nitropyridine | Potassium thiocyanate | 3-Nitro-4-thiocyanopyridine | tandfonline.com |

Note: This table presents data from closely related compounds to illustrate the expected reactivity of this compound.

Besides amines and thiols, this compound is reactive towards other heteroatom nucleophiles, notably alkoxides and azides.

Alkoxides: Reactions with alkoxides, such as sodium methoxide (B1231860) (CH₃ONa), are expected to yield methoxy-substituted nitropyridines. The reaction of 5-bromo-2-chloro-3-nitropyridine (B118568) with sodium methoxide in methanol (B129727) results in the selective substitution of the chlorine atom at the C2 position, yielding 5-bromo-2-methoxy-3-nitropyridine (B130787) with a high yield of 98%. chemicalbook.com This demonstrates the feasibility of substituting a halogen activated by a nitro group with an oxygen-based nucleophile.

Azides: The azide (B81097) ion (N₃⁻) is an excellent nucleophile for SNAr reactions and can be used to introduce the azido (B1232118) group, which is a precursor to amines or can participate in cycloaddition reactions. masterorganicchemistry.com The reaction of an aryl halide with sodium azide is a common method for synthesizing aryl azides. researchgate.net It is anticipated that this compound would react with sodium azide to produce an azido-substituted bromonitropyridine.

Role of the Nitro Group in Nucleophilic Aromatic Substitution

The nitro group at the C3 position plays a crucial role in the reactivity of this compound. Its strong electron-withdrawing nature, through both inductive and resonance effects, deactivates the pyridine ring towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution. thieme-connect.com The nitro group stabilizes the anionic Meisenheimer intermediate formed upon nucleophilic attack at the C2 or C4 positions by delocalizing the negative charge. thieme-connect.com This stabilization lowers the activation energy of the reaction, facilitating the displacement of the bromine leaving groups. masterorganicchemistry.com In some cases, particularly with highly activated systems, the nitro group itself can act as a leaving group. nih.gov

Regioselectivity and Mechanistic Investigations of Nucleophilic Functionalization

The regioselectivity of nucleophilic substitution on this compound is governed by a combination of electronic and steric factors. The C3-nitro group activates both the C2 (ortho) and C4 (para) positions. Generally, the para position is more activated towards nucleophilic attack than the ortho position in nitropyridines. Therefore, substitution is often favored at the C4 position. tandfonline.com

However, steric hindrance from the substituents can influence the outcome. Furthermore, the nature of the nucleophile, the solvent, and the reaction conditions can lead to complex reactivity patterns, including unexpected rearrangements. For example, studies on the reaction of 3-bromo-4-nitropyridine (B1272033) with amines have shown that nitro-group migration can occur, particularly in polar aprotic solvents, leading to the formation of rearranged products alongside the expected substitution products. clockss.orgresearchgate.net This suggests that the reaction mechanism may not always be a straightforward SNAr pathway and can involve complex intermediates.

Kinetic and computational studies on related systems help to elucidate these mechanisms. The stability of the isomeric Meisenheimer complexes is often calculated to predict the most likely site of substitution. researchgate.net For this compound, a detailed mechanistic investigation would be required to definitively establish the regioselectivity and the potential for rearrangements under various reaction conditions.

Reduction Reactions of the Nitro Group

The nitro group of this compound can be readily reduced to an amino group using various reducing agents. Common methods include the use of hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) or metal hydrides like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. Another effective reducing agent is iron in the presence of acetic acid. e-bookshelf.de

The reduction of the nitro group is a crucial transformation as it provides access to amino-substituted pyridines, which are versatile building blocks in medicinal chemistry and materials science. chemimpex.com

Formation of Amino-Substituted Pyridines

The primary product of the reduction of this compound is 2,4-dibromo-3-aminopyridine. This transformation is a key step in the synthesis of more complex and functionalized pyridine derivatives. For instance, the reduction of the related 2-amino-5-bromo-3-nitropyridine (B172296) is a critical step in the synthesis of 2,3-diaminopyridine. orgsyn.org The resulting aminopyridines can undergo a variety of further reactions, including diazotization and subsequent substitution of the amino group. smolecule.com

The formation of amino-substituted pyridines from their nitro precursors is a widely used strategy in organic synthesis, enabling the introduction of a key functional group that can be further elaborated. e-bookshelf.de

Electrophilic Substitution Reactions

The pyridine ring is generally less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. uomustansiriyah.edu.iq In the case of this compound, the presence of the strongly deactivating nitro group further reduces the ring's electron density, making electrophilic substitution reactions challenging. scribd.com The nitro group at position 3 directs incoming electrophiles to the less hindered position 5. However, these reactions typically require harsh conditions and may result in low yields. scribd.com

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) for Further Functionalization

This compound is an excellent substrate for metal-catalyzed cross-coupling reactions, which allow for the selective formation of carbon-carbon and carbon-heteroatom bonds. The two bromine atoms at positions 2 and 4 serve as reactive handles for these transformations.

Suzuki Coupling: The Suzuki reaction, which couples an organoboron compound with an organohalide using a palladium catalyst and a base, is a versatile tool for creating biaryl structures. wikipedia.orglibretexts.org In the case of 2,4-dibromopyridine, regioselective Suzuki cross-coupling has been shown to occur preferentially at the 2-position. researchgate.net This selectivity is influenced by the electronic properties of the C-Br bonds. The presence of the nitro group in this compound is expected to influence the reactivity and regioselectivity of the coupling reaction.

Sonogashira Coupling: The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. organic-chemistry.orgnih.gov This reaction is a powerful method for constructing sp2-sp carbon-carbon bonds. nih.gov Nitro-substituted pyridines, such as 2-bromo-5-nitropyridine, have been successfully used in Sonogashira reactions to synthesize substituted ethynylpyridines. researchgate.net Given its structure, this compound is a promising candidate for undergoing Sonogashira coupling to introduce alkyne functionalities.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an organohalide with an alkene. libretexts.org While specific examples with this compound are not provided, denitrative Mizoroki-Heck reactions of other nitroarenes have been reported, demonstrating the potential for such transformations. rsc.org

These cross-coupling reactions significantly expand the synthetic utility of this compound, allowing for the introduction of a wide range of substituents and the construction of complex molecular architectures.

Table 1: Summary of Metal-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partners | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki Coupling | Organoboron compound, Organohalide | Palladium catalyst, Base | Biaryl compounds |

| Sonogashira Coupling | Terminal alkyne, Aryl/Vinyl halide | Palladium catalyst, Copper(I) co-catalyst | Aryl/Vinyl acetylenes |

| Heck Reaction | Alkene, Organohalide | Palladium catalyst, Base | Substituted alkenes |

Rearrangement Reactions and Isomerization Studies

Rearrangement reactions involving the pyridine ring can lead to the formation of other heterocyclic systems. For example, the rearrangement of 3-nitropyridinium salts has been shown to yield 3-nitropyrroles. researchgate.netarkat-usa.org This transformation occurs through the nucleophilic opening of the pyridine ring followed by recyclization of the acyclic intermediate. arkat-usa.org While this specific rearrangement has not been documented for this compound, it represents a potential reaction pathway under suitable conditions.

Isomerization, such as the nitro-group migration discussed earlier, is another important aspect of the reactivity of nitropyridines. clockss.org These rearrangements can be influenced by factors such as the solvent and the nature of the other substituents on the pyridine ring.

Photochemical Transformations of this compound and Related Pyridine N-Oxides

Direct photochemical studies specifically on this compound are not extensively documented in publicly available scientific literature. However, the photochemical behavior of structurally related compounds, such as halogenated pyridines and nitropyridine N-oxides, has been investigated, offering insights into the potential transformations of this compound.

The photochemistry of substituted pyridines is a complex field, with reactions often influenced by the nature and position of substituents on the pyridine ring, the solvent, and the wavelength of irradiation. For instance, the photolytic destruction of 2-halogenated pyridines has been shown to proceed via pseudo-first-order kinetics upon ultraviolet irradiation at 254 nm, leading to rapid dehalogenation. nih.gov In these cases, 2-hydroxypyridine (B17775) was identified as a primary intermediate for chloro-, bromo-, and iodo-substituted pyridines. nih.gov

Furthermore, studies on the electronic spectra and structure of dihalopicoline N-oxides suggest that the presence of both halogen and nitro groups significantly influences the molecule's susceptibility to photochemical reactions. electronicsandbooks.com Theoretical calculations indicate that the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can predict photochemical reactivity, with 2-halo-4-nitropicoline N-oxides expected to be more photoreactive than their dihalo- and unsubstituted counterparts. electronicsandbooks.com

A related compound, 3,5-Dibromo-4-nitropyridine-N-oxide, is reported to exhibit photochromism when exposed to UV light. This phenomenon is attributed to a reversible nitro-to-nitrito isomerization.

The photochemical transformations of pyridine N-oxides, particularly 4-nitropyridine (B72724) N-oxide, have been studied in more detail. These reactions are highly dependent on the reaction conditions. In aqueous solutions, 4-nitropyridine N-oxide is relatively stable to photochemical changes. However, in the presence of hydrogen-donating solvents like 2-propanol or tetrahydrofuran, it undergoes photochemical reduction to 4-hydroxylaminopyridine N-oxide. nih.gov This reduction is initiated by hydrogen-atom abstraction by the triplet excited state of the nitropyridine N-oxide. nih.gov

Depending on the specific conditions, the photochemistry of 4-nitropyridine N-oxide can lead to different products. Investigations have shown that it can photochemically transform into 4-hydroxypyridine (B47283) N-oxide nitrate (B79036) or 4-hydroxylaminopyridine N-oxide. These transformations are thought to proceed through a common intermediate species. The formation of 4-hydroxypyridine N-oxide nitrate is proposed to involve a bimolecular interaction between the intermediate and an unexcited 4-nitropyridine N-oxide molecule, while the formation of 4-hydroxylaminopyridine N-oxide involves a hydrogen-abstracting reaction from a solvent molecule.

Recent research has also highlighted the use of photoexcited 4-nitropyridine N-oxide as a catalyst for generating alkyl carbon radicals from alkylboronic acids, demonstrating its applicability in synthetic organic chemistry. acs.org Moreover, the photochemistry of pyridine N-oxides can lead to valence isomerization, offering pathways for selective functionalization of the pyridine ring, such as C3-hydroxylation. acs.org

While these studies provide a framework for understanding the potential photochemical reactivity of this compound, experimental verification is necessary to determine its specific transformation pathways. The presence of two bromine atoms and a nitro group on the pyridine ring suggests a rich and complex photochemistry, likely involving dehalogenation, nitro group transformations, and potentially ring rearrangements.

Interactive Data Table: Photochemical Reactions of Related Pyridine Derivatives

| Compound | Reaction Conditions | Major Product(s) | Reference |

| 2-Chloropyridine | UV irradiation (254 nm) in aqueous solution | 2-Hydroxypyridine | nih.gov |

| 2-Bromopyridine | UV irradiation (254 nm) in aqueous solution | 2-Hydroxypyridine | nih.gov |

| 2-Iodopyridine | UV irradiation (254 nm) in aqueous solution | 2-Hydroxypyridine | nih.gov |

| 4-Nitropyridine N-oxide | Deaerated aqueous solution with 2-propanol or tetrahydrofuran | 4-Hydroxylaminopyridine N-oxide | nih.gov |

| 4-Nitropyridine N-oxide | Varied, leading to different pathways | 4-Hydroxypyridine N-oxide nitrate, 4-Hydroxylaminopyridine N-oxide | |

| 3,5-Dibromo-4-nitropyridine-N-oxide | UV light | Reversible nitro-to-nitrito isomerization |

Spectroscopic Characterization and Computational Chemistry of 2,4 Dibromo 3 Nitropyridine

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in confirming the structural integrity of 2,4-dibromo-3-nitropyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are pivotal in determining the substitution pattern on the pyridine (B92270) ring. In ¹H NMR, the protons on the pyridine ring exhibit characteristic chemical shifts due to the strong electron-withdrawing effects of the nitro group and the bromine atoms. For the related compound 3-bromo-4-nitropyridine (B1272033), 2D NMR spectral data, including NOESY, have been used to confirm the geometry of substitution products. clockss.org

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbons attached to the bromine and nitro groups show distinct resonances. For instance, in a similar compound, 3,5-dibromo-4-nitropyridine-n-oxide, the N-oxide-bearing carbon and the nitro-substituted carbon appear at approximately δ 140 ppm and δ 150 ppm, respectively.

Table 1: Representative NMR Data for Substituted Pyridines

| Compound | Nucleus | Chemical Shift (δ ppm) |

|---|---|---|

| 2,4-dibromopyridine | ¹³C | 126.2 (C5), 130.9 (C3), 133.9 (C4), 142.5 (C2), 150.5 (C6) semanticscholar.org |

| 3,5-dibromo-4-nitropyridine-n-oxide | ¹H | 8.7 (s, 2H, H2/H6) |

Vibrational Spectroscopy (FT-IR, FT-Raman) and Assignments

Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopies are employed to identify the functional groups present in this compound. The characteristic vibrational frequencies of the nitro group (NO₂) and the carbon-bromine (C-Br) bonds are of particular interest.

The asymmetric and symmetric stretching vibrations of the NO₂ group typically appear in the regions of 1500–1570 cm⁻¹ and 1300–1370 cm⁻¹, respectively, for substituted nitrobenzenes. doi.org For 3-bromo-2-nitropyridine, these have been assigned at 1529 cm⁻¹ and 1350 cm⁻¹, respectively. doi.org In the case of this compound, the nitro group stretch is expected around 1520 cm⁻¹. The C-Br stretching vibrations are generally observed in the lower frequency region of the spectrum, around 550–600 cm⁻¹.

Vibrational assignments are often supported by computational methods, such as Density Functional Theory (DFT), to provide a more accurate interpretation of the experimental spectra. doi.orgchemchart.com

Table 2: Key Vibrational Frequencies for Substituted Nitropyridines

| Compound | Technique | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|---|

| 3-bromo-2-nitropyridine | FT-IR | 1529 | NO₂ asymmetric stretch doi.org |

| 3-bromo-2-nitropyridine | FT-IR | 1350 | NO₂ symmetric stretch doi.org |

| This compound | IR | ~1520 | NO₂ stretch |

| This compound | IR | ~550-600 | C-Br stretch |

| 3,5-dibromo-4-nitropyridine-n-oxide | IR | 1520 | NO₂ asymmetric stretch |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides insights into the electronic transitions within the molecule. The conjugated system of the pyridine ring, along with the electron-withdrawing nitro group, gives rise to characteristic absorption bands. For a related compound, 3,5-dibromo-4-nitropyridine-n-oxide, a π→π* transition is observed at approximately 280 nm, and an n→π* transition is seen near 350 nm. These transitions are attributed to the conjugated nitro and N-oxide groups.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial tool for determining the molecular weight and confirming the elemental composition of this compound. The molecular ion peak in the mass spectrum will correspond to the molecular weight of the compound, which is 281.89 g/mol . chemimpex.comchemimpex.com High-resolution mass spectrometry (HRMS) can validate the molecular ion peak and the characteristic isotopic pattern of the two bromine atoms. The fragmentation pattern often shows the loss of the nitro group (NO₂) and bromine atoms. For instance, the mass spectrum of 2,6-dibromopyridine (B144722) shows a molecular ion peak at m/z 237 and a base peak corresponding to the loss of a bromine atom. semanticscholar.org

Quantum Chemical Calculations

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding the molecular and electronic structure of this compound.

Density Functional Theory (DFT) Studies for Optimized Geometry and Electronic Structure

DFT calculations are widely used to obtain the optimized molecular geometry and to investigate the electronic properties of molecules. bohrium.com Methods like B3LYP with various basis sets (e.g., 6-311++G(d,p)) are employed to predict molecular structures and vibrational frequencies. doi.orgresearchgate.net These calculations help in understanding the bond lengths, bond angles, and dihedral angles of the molecule in its ground state.

Furthermore, DFT is used to calculate frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for assessing the molecule's reactivity. The energy gap between HOMO and LUMO provides information about the chemical reactivity and kinetic stability of the molecule. researchgate.net The electronic structure is also influenced by the electron-withdrawing nature of the nitro group and bromine atoms, which can be quantified through these computational studies.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-bromo-4-nitropyridine |

| 3,5-dibromo-4-nitropyridine-n-oxide |

| 2,4-dibromopyridine |

| 3-bromo-2-nitropyridine |

HOMO-LUMO Analysis and Energy Gap Determination

No specific values for the Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, or the resulting energy gap for this compound were found. This information is crucial for understanding the compound's electronic properties, reactivity, and kinetic stability. Without these calculated energies, a meaningful analysis of its electron-donating and accepting capabilities cannot be performed.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Detailed Natural Bond Orbital (NBO) analysis, which provides insights into intramolecular and intermolecular bonding and charge transfer, is not available for this compound. Such an analysis would quantify the delocalization of electron density and the stabilization energies arising from hyperconjugative interactions, which are key to understanding the molecule's stability.

Molecular Electrostatic Potential (MEP) Surface Analysis

While the general principles of Molecular Electrostatic Potential (MEP) surface analysis are known, a specific MEP map for this compound, illustrating its electrophilic and nucleophilic sites, could not be located. An MEP surface is vital for predicting how the molecule will interact with other chemical species.

Prediction of Non-Linear Optical (NLO) Properties

There is no available data on the calculated non-linear optical (NLO) properties, such as the first-order hyperpolarizability (β), for this compound. This information is essential for assessing the material's potential in optoelectronic applications.

X-ray Crystallography of this compound and its Derivatives

No published X-ray crystallographic data, including unit cell parameters, space group, and atomic coordinates, for this compound or its immediate derivatives could be retrieved. This data is fundamental for definitively determining its three-dimensional molecular structure and packing in the solid state.

Due to the absence of this specific and critical data, the generation of a detailed and scientifically accurate article with the requested data tables is not possible. The creation of such content would require access to dedicated computational chemistry studies or experimental crystallographic analyses that are not currently in the public domain.

Applications of 2,4 Dibromo 3 Nitropyridine in Advanced Organic Synthesis

Building Block in the Synthesis of Complex Heterocyclic Systems

2,4-Dibromo-3-nitropyridine serves as a key starting material for the synthesis of intricate heterocyclic compounds. Its inherent reactivity allows for the strategic introduction of various substituents, paving the way for the creation of diverse molecular frameworks. chemimpex.com The electron-deficient nature of the pyridine (B92270) ring, enhanced by the nitro group, facilitates reactions with nucleophiles, making it a powerful tool for synthetic chemists. nih.gov

The structure of this compound is well-suited for the construction of fused heterocyclic systems, where another ring is annulated onto the pyridine core. Nitropyridines are recognized as valuable precursors for a wide array of polynuclear heterocyclic systems. nih.govnih.gov For instance, synthetic strategies used for related nitropyridines can be applied to create fused systems like pyrrolo[2,3-c]pyridines, also known as 6-azaindoles. researchgate.net A common method involves the reaction of a substituted nitropyridine with a vinyl Grignard reagent, followed by cyclization. researchgate.net The reactivity of the bromine atoms in this compound allows for initial substitution, followed by reduction of the nitro group to an amine, which can then undergo intramolecular cyclization to form the fused ring. This approach is analogous to the Bartoli indole (B1671886) synthesis, which has been used with bromo-nitropyridine precursors to generate azaindole structures. dokumen.pub

The differential reactivity of the functional groups on this compound enables the regioselective synthesis of pyridines bearing multiple distinct substituents. The bromine atoms can be selectively replaced by a variety of nucleophiles, including amines, alkoxides, and thiols, through nucleophilic aromatic substitution reactions. Furthermore, these bromo-positions are active sites for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds with aryl or heteroaryl groups. smolecule.comsemanticscholar.org The nitro group can be readily reduced to an amino group, providing another point for further functionalization. This sequential and controlled functionalization makes this compound an excellent scaffold for producing multifunctionalized pyridines, which are important substructures in many advanced materials and pharmaceuticals. researchgate.netresearchgate.net

Table 1: Functionalization Reactions of this compound

| Reaction Type | Reagents/Conditions | Product Type | Citation |

|---|---|---|---|

| Nucleophilic Substitution | Amines, Thiols, Alkoxides | 2,4-Disubstituted-3-nitropyridines | |

| Nitro Group Reduction | H₂, Catalyst or Metal Hydrides | 2,4-Dibromo-3-aminopyridine | |

| Suzuki-Miyaura Coupling | Phenylboronic acids, Pd catalyst | Aryl-substituted nitropyridines | dokumen.pubsmolecule.com |

Intermediate in Medicinal Chemistry

In the realm of medicinal chemistry, this compound is recognized as a crucial intermediate for the development of new therapeutic agents. chemimpex.comchemimpex.com Its ability to act as a versatile building block facilitates the synthesis of complex organic molecules with potential biological activity. chemimpex.com Researchers utilize this compound to create novel molecular structures aimed at enhancing therapeutic efficacy in various disease areas. chemimpex.com

The chemical reactivity of this compound is harnessed to produce a range of bioactive molecules. chemimpex.com It serves as a foundational element in the synthesis of novel compounds for drug discovery and development, particularly for agents targeting infections and cancer. chemimpex.comchemimpex.com The introduction of diverse functional groups onto the pyridine ring is a key strategy for creating complex structures essential for medicinal applications. chemimpex.com

This compound is a precursor in the synthesis of compounds with potential antimicrobial and antifungal properties. chemimpex.comchemimpex.com The broader class of nitropyridine compounds has demonstrated significant biological activity, including antifungal and antibacterial effects. nih.govntnu.no The mechanism of action for nitro-aromatic compounds often involves the reduction of the nitro group within microbial cells to generate reactive intermediates that can cause cellular damage and lead to cell death. Derivatives synthesized from nitropyridines have shown activity against various pathogens. nih.gov For example, complexes derived from 2-amino-5-nitropyridine (B18323) have exhibited antimicrobial activity against Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli, as well as antifungal activity against Candida albicans. nih.gov

Table 2: Research Findings on Antimicrobial Activity of Nitropyridine Derivatives

| Organism | Compound Type | Activity Measurement | Finding | Citation |

|---|---|---|---|---|

| Staphylococcus aureus | Nitropyridine-derived complexes | Mean zone of inhibition | 9.1–17.9 mm | nih.gov |

| Escherichia coli | Nitropyridine-derived complexes | Mean zone of inhibition | 9.1–17.9 mm | nih.gov |

| Candida albicans | Nitropyridine-derived complexes | Mean zone of inhibition | 21.9–25.3 mm | nih.gov |

| Enterococcus faecalis | Pyridoxazinone from 3-hydroxy-2-nitropyridine | MIC | 7.8 µg/mL | nih.gov |

The development of novel anticancer agents is another significant application for this compound. chemimpex.com It serves as a key intermediate in the synthesis of pharmaceuticals targeting cancer therapies. chemimpex.com Nitropyridine derivatives are known precursors for compounds with antitumor activity. nih.govnih.gov For instance, this compound can be used as a starting material to synthesize kinase inhibitors through reactions like the Suzuki coupling, which introduces specific aryl or heteroaryl groups necessary for biological activity. Studies on related nitro-substituted pyridines have shown they can inhibit the proliferation of cancer cells. Research has indicated that such compounds can induce apoptosis (programmed cell death) in cancer cells and may also inhibit angiogenesis, the process by which tumors form new blood vessels to support their growth.

Table 3: Research Findings on Anticancer Activity of Nitropyridine Derivatives

| Cell Line | Compound Type | Activity Measurement | Finding | Citation |

|---|---|---|---|---|

| Breast Cancer (MCF-7) | Related nitro-substituted pyridines | IC₅₀ | Low micromolar range | |

| Prostate Cancer (PC3, LNCaP, DU145) | Mannich bases from 2-chloro-5-nitropyridine (B43025) derivative | Cytotoxic Activity | Moderate activity compared to lead compound | nih.gov |

Development of Radiotracer Compounds

The nitropyridine scaffold is instrumental in the development of radiotracers for non-invasive imaging techniques like Positron Emission Tomography (PET). mdpi-res.comgoogle.com The 2-nitropyridine (B88261) structure, in particular, is well-suited for radiolabeling with Fluorine-18 ([¹⁸F]), a common positron-emitting radionuclide, through a nucleophilic aromatic substitution reaction known as [¹⁸F]fluoro-denitration. acs.org

A close analog, 2,6-dibromo-3-nitropyridine, has been used to synthesize a precursor for the radiolabeling of a transmembrane AMPA receptor regulatory protein (TARP) γ-8 inhibitor. nih.gov The synthesis involves a nucleophilic substitution reaction followed by reduction of the nitro group and further functionalization to create a molecule ready for radiolabeling. nih.gov This highlights the utility of the dibromo-nitropyridine framework in creating complex molecules for advanced medical imaging. nih.gov

Role in Agrochemical Synthesis

This compound is widely utilized as a key intermediate in the agrochemical industry. chemimpex.comcymitquimica.com Its chemical properties allow it to be a foundational component in the production of various crop protection products. netascientific.com

Formulation of Pesticides and Herbicides

The compound serves as a precursor in the manufacturing of a range of pesticides and herbicides. chemimpex.comnetascientific.com While specific commercial end-products derived directly from this compound are proprietary, its role as a building block is well-established in the synthesis of active ingredients for agrochemicals. lookchem.comchemball.com The reactivity of the bromine and nitro groups on the pyridine ring allows for the construction of more complex molecules designed to target specific pests or weeds, thereby enhancing agricultural productivity. chemimpex.comnetascientific.com For instance, related dibrominated compounds are used as herbicides or in the development of controlled-release pesticide formulations to improve efficiency and reduce environmental impact. smolecule.com

Applications in Materials Science

The unique electronic properties conferred by the bromine and nitro substituents make this compound and its isomers valuable in the field of materials science. chemimpex.comnetascientific.comsmolecule.com These compounds serve as building blocks for creating advanced materials with specific, tailored characteristics.

Development of Polymers and Coatings

This compound is employed in the development of specialized polymers and coatings that require specific chemical properties for performance and durability. chemimpex.comnetascientific.com The synthesis of polymers containing nitropyridine units, such as Poly(3-nitropyridine), has been explored for creating materials with unique electronic characteristics. grafiati.com Furthermore, related aminopyridines, which can be synthesized by the reduction of nitropyridines, are used as monomers in the preparation of high-performance polymers. mdpi.com The functional groups on the pyridine ring allow it to be incorporated into polymer backbones or as side chains, influencing the final properties of the material. In one specific application, a related isomer, 2,5-dibromo-3-nitropyridine, is used to synthesize polymers intended for use in organic solar cells. researchgate.net

Table of Research Findings

| Application Area | Key Research Finding | Compound Focus | Reference(s) |

| Anti-inflammatory | Nitrated compounds can modulate inflammatory responses by inhibiting enzymes like COX-2. | Nitropyridine Derivatives | |

| Analgesic | Multi-target ligands targeting COX and TRPV1 show promise as safer analgesic drugs. | Piperazine/Ethanediamine Cores | nih.gov |

| Kinase Inhibition | Serves as a starting material for ATM/DNA-PK inhibitors via SNAr reaction. | This compound | googleapis.com |

| Radiotracers | The 2-nitropyridine system is suitable for [¹⁸F] radiolabeling for PET imaging. | 2-Nitropyridine Systems | acs.org |

| Agrochemicals | Used as a key intermediate in the formulation of pesticides and herbicides. | This compound | chemimpex.comnetascientific.com |

| Materials Science | Employed as a building block for advanced polymers and coatings. | This compound | chemimpex.comnetascientific.com |

| Polymers | Used to synthesize polymers for applications such as organic solar cells. | 2,5-Dibromo-3-nitropyridine | researchgate.net |

Potential for Non-Linear Optical (NLO) Materials

The exploration of novel organic molecules for applications in non-linear optics (NLO) is a significant area of materials science research. Organic compounds, particularly those with a pyridine ring, are of interest due to their potential for high nonlinear optical responses, which are crucial for technologies like optical switching and frequency conversion. scirp.org The inclusion of a pyridine ring in molecules can increase the number of π-electrons, which may lead to an enhancement of NLO behavior. scirp.org Generally, molecules with high NLO activity possess an electron-conjugated system substituted with both an electron donor and an electron acceptor group. scirp.org

While this compound is utilized as a versatile intermediate in the synthesis of more complex heterocyclic compounds for various fields, including pharmaceuticals and agrochemicals, its specific application and properties in the domain of non-linear optics are not documented in available research literature. chemimpex.com The compound is noted for its use in material science for creating advanced materials like polymers and coatings that require specific chemical characteristics for durability and resistance. chemimpex.com However, detailed studies, experimental data, or theoretical calculations concerning its potential for non-linear optical (NLO) materials have not been reported.

The reactivity of this compound, which allows for the introduction of diverse functional groups, theoretically presents a pathway to synthesize derivatives that could be investigated for NLO properties. chemimpex.com The presence of both bromine atoms and a nitro group on the pyridine ring influences its electronic properties, making it a substrate for further functionalization. Nevertheless, based on a comprehensive review of available scientific literature, there are currently no published research findings detailing the synthesis or characterization of NLO materials directly derived from or incorporating this compound.

Further research would be necessary to determine if this compound or its derivatives possess the requisite molecular hyperpolarizability and non-centrosymmetric crystal packing that are essential for second-order or third-order NLO applications.

Future Research Directions and Perspectives

Exploration of Novel Reaction Pathways and Catalytic Methods

Future synthetic research will likely focus on moving beyond traditional substitution reactions to uncover novel transformations of the 2,4-dibromo-3-nitropyridine scaffold. A key area of development will be the application of advanced catalytic systems to achieve selective functionalization at the carbon-bromine bonds. Palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, are efficient methods for creating carbon-carbon bonds and can be used for selective substitution on dibrominated pyridine (B92270) compounds. researchgate.netresearchgate.net Research into developing more efficient and selective catalysts will enable the synthesis of complex pyridine and 2,2'-bipyridine (B1663995) building blocks for coordination chemistry and materials science. researchgate.netresearchgate.net

Furthermore, the development of catalytic methods that can selectively activate one C-Br bond over the other remains a significant challenge. Future work could explore catalysts that differentiate between the electronic environments of the bromine atoms at the 2- and 4-positions, allowing for sequential and controlled derivatization. The exploration of tandem reactions, where multiple transformations occur in a single pot, could also streamline the synthesis of complex molecules from this versatile starting material. researchgate.net

Advanced Computational Modeling for Reaction Prediction and Material Design

Computational chemistry is set to play a pivotal role in guiding the future exploration of this compound chemistry. Advanced modeling techniques, particularly Density Functional Theory (DFT), can be employed to predict the reactivity of the molecule, elucidate reaction mechanisms, and forecast the properties of novel derivatives. researcher.life DFT calculations can determine parameters like HOMO-LUMO energy gaps, which are crucial for understanding the electronic behavior and reactivity of pyridine derivatives. researcher.lifetandfonline.comacs.org

Such computational studies can help in:

Predicting Regioselectivity: Modeling can predict the most likely site for nucleophilic or electrophilic attack, guiding the design of selective synthetic strategies. chemrxiv.orgrsc.org

Designing Novel Molecules: By calculating the electronic, optical, and pharmacological properties of hypothetical derivatives, researchers can prioritize the synthesis of compounds with the most promising characteristics for specific applications, such as anticoagulants or anticancer agents. nih.govnih.govnih.gov

Optimizing Reaction Conditions: Computational analysis can help identify the most effective catalysts and reaction conditions to improve yields and minimize byproducts, making the synthetic process more efficient. ijarsct.co.in

The integration of computational modeling with experimental work will accelerate the discovery and development of new compounds derived from this compound. nih.gov

Development of Sustainable Synthetic Approaches

In line with the growing emphasis on green chemistry, future research will focus on developing more environmentally friendly methods for synthesizing and functionalizing this compound. ijarsct.co.innih.gov Traditional organic syntheses often rely on hazardous solvents and reagents, generating significant chemical waste. rasayanjournal.co.in

Key areas for developing sustainable approaches include:

Green Solvents: Investigating the use of safer, recyclable, and biodegradable solvents like water or supercritical CO2. ijarsct.co.in

Catalysis: Designing highly efficient and reusable catalysts, including biocatalysts or nanocatalysts, to reduce waste and energy consumption. nih.govresearchgate.net

Alternative Energy Sources: Employing microwave irradiation and ultrasonication as alternatives to conventional heating can dramatically reduce reaction times and improve energy efficiency. rasayanjournal.co.innih.gov

Solvent-Free Reactions: Developing solid-state or mechanochemical methods that eliminate the need for solvents altogether, simplifying purification and reducing environmental impact. ijarsct.co.inrasayanjournal.co.in

Applying these green chemistry principles will not only make the synthesis of pyridine derivatives more sustainable but also more cost-effective and safer. rasayanjournal.co.in

Investigation of Emerging Biological Activities and Pharmacological Targets

The pyridine scaffold is a "privileged structural motif" in drug design, appearing in a vast number of pharmaceuticals. nih.govnih.gov Nitropyridine derivatives, in particular, have been shown to possess a wide range of biological activities, including antitumor, antiviral, and anti-neurodegenerative properties. nih.gov Given that this compound is a key intermediate for various biologically active molecules, future research will aim to synthesize and screen libraries of its derivatives against new and emerging pharmacological targets. chemimpex.com

Potential therapeutic areas for exploration include:

Kinase Inhibitors: Nitropyridines have been used to develop potent inhibitors of kinases like Janus kinase 2 (JAK2) and glycogen (B147801) synthase kinase-3 (GSK3), which are implicated in cancer and other diseases. nih.gov

Anticancer Agents: Novel derivatives can be designed and tested for activity against various cancer cell lines, targeting specific pathways involved in tumor growth. nih.gov

Antimicrobial Agents: With the rise of antibiotic resistance, there is a pressing need for new antimicrobial compounds. Pyridine-based structures can be modified to target bacterial and fungal pathogens. nih.govmdpi.com

Neuroimaging Agents: The ability of certain pyridine compounds to cross the blood-brain barrier makes them promising candidates for developing PET tracers and other agents for neuroimaging applications. nih.gov

Systematic screening of derivatives of this compound will likely uncover new lead compounds for drug discovery programs. drugbank.com

Design and Synthesis of New Materials Based on this compound Scaffold

The unique electronic and structural features of this compound make it an attractive building block for the creation of advanced functional materials. chemimpex.comnbinno.com The pyridine ring can be incorporated into conjugated polymer backbones, while the bromine atoms provide reactive handles for further modification and polymerization. nbinno.comdntb.gov.ua

Future research in materials science will focus on:

Organic Electronics: Synthesizing novel conjugated polymers and small molecules for applications in organic light-emitting diodes (OLEDs), organic solar cells, and sensors. nbinno.com The electronic properties of these materials can be tuned by modifying the substituents on the pyridine ring. researchgate.net

Advanced Polymers: Creating high-performance polymers with enhanced thermal stability, chemical resistance, and specific optical properties. chemimpex.commdpi.commdpi.com

Optoelectronic Materials: Designing materials with tailored photophysical properties, such as specific absorption and emission wavelengths, for use in photonics and optical devices. rsc.orgbeilstein-journals.orgrsc.org

By systematically modifying the this compound scaffold, scientists can develop a new generation of materials with precisely controlled properties for a wide range of technological applications. nih.gov

常见问题

Q. What spectroscopic methods are recommended for structural confirmation of 2,4-Dibromo-3-nitropyridine?

- Methodological Answer : Employ a combination of -NMR and -NMR to identify proton and carbon environments, focusing on aromatic ring substitution patterns. Infrared (IR) spectroscopy can confirm the nitro group (stretching at ~1520 cm) and C-Br bonds (~550–600 cm). High-resolution mass spectrometry (HRMS) should validate the molecular ion peak ([M+H]) and isotopic patterns consistent with bromine (1:1 ratio for two Br atoms). Cross-reference with analogous brominated nitropyridines, such as 2-Bromo-4-nitropyridine, to interpret splitting patterns .

Q. What synthetic routes are commonly used to prepare this compound?

- Methodological Answer : A two-step approach is typical:

- Step 1 : Nitration of 2,4-dibromopyridine using a HNO/HSO mixture under controlled temperatures (0–5°C) to minimize over-nitration.

- Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the 3-nitro isomer. Yields can vary (40–60%) depending on reaction time and stoichiometry. Adjust bromination conditions (e.g., using PBr) if starting from pyridine derivatives .

Q. How should researchers handle safety concerns when working with this compound?

- Methodological Answer : Use fume hoods and personal protective equipment (PPE: gloves, lab coat, goggles) due to potential respiratory and skin irritation. Store the compound in airtight containers away from reducing agents to prevent unintended reactions. Consult safety protocols for brominated aromatics, such as those outlined for dimethyl 2-(3-nitropyridin-2-yl)propanedioate (e.g., immediate decontamination procedures and emergency ventilation) .

Advanced Research Questions

Q. How can conflicting melting point data for this compound be resolved?

- Methodological Answer : Discrepancies may arise from polymorphism or impurities. Conduct differential scanning calorimetry (DSC) to identify polymorphic transitions. Recrystallize the compound from multiple solvents (e.g., ethanol, acetonitrile) and compare melting ranges. Cross-validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis. For example, inconsistencies in 5-Bromo-2-hydroxy-3-nitropyridine data highlight the need for rigorous purification .

Q. What computational strategies predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and assess nucleophilic/electrophilic sites. Compare with analogs like 2,4-dichloro-3-nitropyridine to evaluate bromine’s leaving group ability. Solvent effects can be modeled via polarizable continuum models (PCM). Experimental validation via Suzuki-Miyaura coupling (e.g., with Pd(PPh)) can test computational predictions, as seen in DMAP-catalyzed reactions .

Q. How do steric and electronic effects influence regioselectivity in further functionalization of this compound?

- Methodological Answer : The nitro group at position 3 deactivates the ring, directing electrophilic substitution to the less hindered position 5. Steric hindrance from bromine at positions 2 and 4 favors nucleophilic attack at position 6. Use kinetic studies (e.g., monitoring reaction intermediates via -NMR) and substituent effect models (Hammett plots) to quantify electronic contributions. Contrast with 2-Bromo-5-nitropyridine to isolate steric factors .

Data Analysis & Reproducibility

Q. What strategies ensure reproducibility in synthesizing this compound derivatives?

- Methodological Answer : Document reaction parameters (temperature, solvent purity, catalyst batch) meticulously. Use internal standards (e.g., 1,3,5-trimethoxybenzene) in NMR for quantitative analysis. Share raw spectral data and crystallographic files (if available) via open-access platforms, adhering to FAIR principles. For example, inconsistencies in dihydropyridine synthesis (e.g., nilvadipine) underscore the need for detailed procedural transparency .

Q. How can researchers address contradictions in reported biological activity data for this compound?

- Methodological Answer : Re-evaluate assay conditions (e.g., cell line viability, solvent controls) to identify confounding variables. Perform dose-response curves in triplicate and compare with structurally related compounds (e.g., 2-Amino-5-chloro-3-nitropyridine). Meta-analyses of published datasets, using tools like PRISMA guidelines, can isolate methodological biases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。